molecular formula C13H13BrN2O2 B2482406 5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde CAS No. 1356729-42-4

5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde

Cat. No.: B2482406
CAS No.: 1356729-42-4
M. Wt: 309.163
InChI Key: LICUIGJCPYEGFD-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde is a chemical compound with a complex structure that includes a bromine atom, a benzaldehyde group, and a pyrazole ring

Scientific Research Applications

5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

The compound interacts with its target, the α-glucosidase enzyme, by binding to its active site . This interaction inhibits the enzyme’s activity, preventing it from breaking down complex carbohydrates. The exact nature of this interaction and the resulting changes in the enzyme’s structure and function are still under investigation.

Biochemical Pathways

By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a decrease in the breakdown and absorption of carbohydrates in the intestines . The downstream effects of this inhibition include a reduction in postprandial hyperglycemia, which is beneficial for managing diabetes.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of α-glucosidase and the subsequent reduction in carbohydrate digestion. This leads to a decrease in postprandial blood glucose levels, helping to manage blood sugar levels in individuals with diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde typically involves multiple stepsThe specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would produce an alcohol .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(N-methylpyrazol-4-yl)pyridine
  • 5-Bromo-2-(1-methylpyrazol-4-yl)aniline
  • 4-Bromo-1,2-benzenediamine

Uniqueness

Compared to similar compounds, 5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde is unique due to its specific combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-16-8-10(7-15-16)4-5-18-13-3-2-12(14)6-11(13)9-17/h2-3,6-9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICUIGJCPYEGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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